molecular formula C18H13FN4O B11266497 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11266497
M. Wt: 320.3 g/mol
InChI Key: YNOOSZKZSPRTSN-UHFFFAOYSA-N
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Description

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a fluorophenyl group and an oxadiazole ring substituted with a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.

    Introduction of the fluorophenyl group: The pyrazole intermediate is then subjected to a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorophenyl group.

    Formation of the oxadiazole ring: The final step involves the cyclization of the pyrazole intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a nitroalkane and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-fluorobenzenesulfonimide (NFSI) for fluorination.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole or oxadiazole derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: It is used in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.

    Fluorine Compounds: Various fluorine-containing compounds with different chemical properties and applications.

Uniqueness

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its combination of a pyrazole and oxadiazole ring system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other fluorine-containing compounds.

Properties

Molecular Formula

C18H13FN4O

Molecular Weight

320.3 g/mol

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

YNOOSZKZSPRTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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